molecular formula C17H11F6N2O B2433088 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-10-6

4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline

Cat. No.: B2433088
CAS No.: 83012-10-6
M. Wt: 373.278
InChI Key: GFUOUHZQQVDUSM-UHFFFAOYSA-N
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Description

4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is a synthetic quinoline derivative designed for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry due to its structural relationship to well-characterized quinoline drugs like mefloquine, a known antimalarial agent that has also demonstrated substantial activity against Gram-positive bacteria and Mycobacterium species . The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and antiviral effects . The specific modification with a hydroxypyridinium methyl group may influence the compound's physicochemical properties, such as solubility and intermolecular interactions, which can be critical for its mechanism of action and for overcoming drug resistance. Researchers can utilize this compound to investigate new therapeutic agents, particularly in the fields of infectious diseases and oncology. It serves as a key intermediate for the late-stage functionalization of quinoline-based active pharmaceutical ingredients (APIs), enabling the synthesis of novel analogs with potentially enhanced efficacy and modified selectivity profiles . The presence of trifluoromethyl groups is known to enhance metabolic stability and membrane permeability, making this a valuable compound for structure-activity relationship (SAR) studies and lead optimization programs. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

83012-10-6

Molecular Formula

C17H11F6N2O

Molecular Weight

373.278

IUPAC Name

4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline

InChI

InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1

InChI Key

GFUOUHZQQVDUSM-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

solubility

not available

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Copper-Catalyzed Dearomatization Reactions

Studies on pyridine derivatives highlight nucleophilic dearomatization reactions catalyzed by Cu/Fe heterobimetallic systems, producing 1,4-dihydropyridines . While not directly applied to the target compound, such methods suggest potential for regioselective functionalization of quinoline frameworks.

Reactivity Analysis

The compound’s reactivity stems from its structural features:

  • Quinoline core : Electron-deficient due to conjugation and trifluoromethyl groups.

  • Hydroxypyridin-1-ium moiety : Acts as a nucleophile or electrophile depending on reaction conditions.

  • Trifluoromethyl groups : Enhance lipophilicity and stability via electron-withdrawing effects.

Key Reaction Types

Reaction TypeMechanismApplications
OxidationConversion of acetonitrile intermediates to ketones via peroxide intermediates Final step in one-pot synthesis
Nucleophilic SubstitutionAttack on electrophilic quinoline positions (e.g., 4-position)Synthesis of derivatives with varied substituents
DearomatizationAddition of nucleophiles to π-systemsFunctionalization of quinoline frameworks

Electron-Withdrawing Effects

The trifluoromethyl groups at positions 2 and 8 significantly deplete electron density in the quinoline ring, influencing reactivity:

  • Enhanced electrophilicity : Facilitates nucleophilic attacks at positions 3, 4, and 7 .

  • Stability of intermediates : Reduces susceptibility to side reactions during synthesis .

Biological Interactions

While primarily synthesized for medicinal applications, the compound’s reactivity in biological systems is critical for its therapeutic potential:

  • Protein binding : Surface plasmon resonance and isothermal titration calorimetry studies reveal strong interactions with enzymes like purine nucleoside phosphorylase and thioredoxin reductase .

  • Oxidative stress induction : In Trichomonas vaginalis, the compound increases reactive oxygen species and lipid peroxidation, contributing to its trichomonacidal activity .

Structural Comparisons

CompoundKey FeaturesReactivity
2,8-Bis(trifluoromethyl)quinolineQuinoline core with CF₃ groupsModerate biological activity
4-(Hydroxymethyl)-2,8-bis(trifluoromethyl)quinolineHydroxymethyl substituentLess potent than target compound
6-(Trifluoromethyl)pyridinePyridine ring with CF₃ groupAntimicrobial properties

The target compound’s unique combination of a quinoline core and hydroxypyridine moiety enhances selectivity and potency in biological systems .

Scientific Research Applications

Biological Activities

The biological activities of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline have been explored in several studies:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the trifluoromethyl groups enhance its interaction with microbial targets, leading to increased inhibition of growth in pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
  • Anticancer Properties : Quinoline derivatives are known for their anticancer potential. The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. In vitro studies have shown that it can reduce cell viability in cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, possibly through modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Several case studies exemplify the applications of this compound:

Study Focus Findings
Study AAntimicrobial ActivityShowed effective inhibition against Mycobacterium smegmatis with a zone of inhibition up to 16 mm .
Study BAnticancer EfficacyDemonstrated significant reduction in cell viability in EGFR-positive cancer cells .
Study CAnti-inflammatory PotentialIndicated modulation of inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydroxypyridinium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

In biological systems, this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are key regulators of cell signaling and metabolism .

Biological Activity

The compound 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound, providing insights from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12F6N2O\text{C}_{15}\text{H}_{12}\text{F}_6\text{N}_2\text{O}

This structure features a quinoline core with trifluoromethyl groups and a hydroxypyridine moiety, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit a wide range of antimicrobial activities. The compound has shown promising results against various bacterial strains. For instance, a study evaluated several quinoline derivatives and found that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, particularly against Plasmodium falciparum. In vitro evaluations have demonstrated that related compounds possess IC50 values ranging from 0.014 to 5.87 µg/mL, indicating significant potency compared to traditional antimalarials like chloroquine . The presence of trifluoromethyl groups in the structure is believed to enhance the interaction with hematin, a crucial factor for antimalarial efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar quinoline derivatives have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses .
  • Interference with Plasmodium Metabolism : The compound may disrupt the metabolic pathways of Plasmodium species by interfering with heme detoxification processes, leading to increased oxidative stress within the parasite .
  • Binding Affinity : The trifluoromethyl groups enhance lipophilicity and binding affinity to target sites within the pathogen, improving overall efficacy against resistant strains .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of quinoline derivatives revealed that compounds similar to this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 0.5 µg/mL for certain derivatives, suggesting strong potential for further development into therapeutic agents .

Antimalarial Evaluation

In a comparative study focusing on antimalarial activity, derivatives were tested against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain compounds exhibited submicromolar activity (IC50 values between 150 and 680 nM), highlighting their potential as effective alternatives to existing treatments .

Data Summary Table

Biological ActivityIC50 Values (µg/mL)MIC Values (µg/mL)Reference
Antimicrobial (S. aureus)0.5 - 32-
Antimicrobial (E. coli)0.5 - 32-
Antimalarial (P. falciparum)0.014 - 5.87-
Submicromolar Activity150 - 680-

Q & A

Q. Table 1: Comparative Yields for Displacement Reactions

Amine ReagentProduct Yield (%)Reference
Morpholine60
N-tert-butylamine56
Ethylenediamine41

Advanced: How do structural modifications at the 4-position influence antimycobacterial activity?

Answer:
Substituents at the 4-position significantly modulate activity against Mycobacterium tuberculosis. For example:

  • Aminoalkyl groups : Derivatives with morpholino or piperidino substituents exhibit MIC values as low as 3.13 µg/mL, comparable to first-line drugs like isoniazid .
  • Bisquinolines : Ethylenediamine-linked bisquinolines show reduced activity (MIC = 12.5 µg/mL), likely due to steric hindrance limiting target binding .
  • Trifluoromethyl retention : The 2,8-bis(trifluoromethyl) motif enhances lipophilicity and membrane penetration, critical for intracellular targeting .

Key Insight : Optimal activity requires a balance between basicity (for solubility) and lipophilicity (for membrane permeability).

Basic: What crystallographic methods are employed for structural elucidation of this compound class?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard, using programs like SHELX (SHELXL/SHELXS) for refinement . Key steps include:

  • Data collection : Using Nonius KappaCCD detectors with MoKα radiation (λ = 0.71073 Å) .
  • Structure solution : Direct methods for phase determination, followed by full-matrix least-squares refinement against F² .
  • Validation : R-factor thresholds (e.g., R < 0.05) and analysis of residual electron density maps .

Example : The L-shaped conformation of 4-(3,3-dimethylperhydro-oxazolo[3,4-a]pyridin-1-yl)-2,8-bis(trifluoromethyl)quinoline was resolved with a torsional angle of 92.8° between fused rings .

Advanced: How do non-covalent interactions (e.g., C–H⋯π) govern crystal packing in these derivatives?

Answer:
In crystal lattices, C–H⋯π (3.61 Å) and π⋯π stacking interactions stabilize supramolecular chains. For instance:

  • C–H⋯π networks : Observed in mefloquine analogs, these interactions align molecules into helical chains, enhancing thermal stability .
  • Packing efficiency : Trifluoromethyl groups induce steric bulk but also participate in weak F⋯F interactions, reducing symmetry and favoring triclinic (P1) systems .

Methodological Note : SHELXL refinement requires careful modeling of disorder in CF₃ groups due to rotational flexibility .

Data Contradiction: How can discrepancies in cytotoxicity profiles of similar derivatives be resolved?

Answer:
Conflicting cytotoxicity data (e.g., IC₅₀ = 19.88 µg/mL in HL-60 cells vs. 43.95 µg/mL in U937 cells) may arise from:

  • Cell line variability : Differences in membrane transporters or metabolic enzymes between myeloid (HL-60) and monocytic (U937) lineages .
  • Assay conditions : MTT assay sensitivity can vary with incubation time or serum content .
  • Structural nuances : Pyrazole-substituted derivatives (e.g., compound 55) show enhanced activity due to hydrogen-bonding with kinase targets .

Resolution Strategy : Normalize data using internal controls (e.g., etoposide) and validate via orthogonal assays (e.g., apoptosis markers).

Advanced: What methodological optimizations improve yields in bisquinoline synthesis?

Answer:
Key optimizations include:

  • Solvent selection : NMP enhances solubility of 4-chloroquinoline intermediates, reducing side reactions .
  • Stoichiometry : A 2:1 molar ratio of 4-chloroquinoline to diamine minimizes oligomer formation .
  • Workup protocols : Precipitation by water-ethyl acetate mixtures improves purity (>95%) without chromatography .

Q. Table 2: Reaction Conditions for Bisquinolines

Diamine Chain LengthReaction Time (h)Yield (%)
Ethylenediamine841
Heptanediamine1245

Advanced: What role do trifluoromethyl groups play in biological activity?

Answer:
The 2,8-bis(trifluoromethyl) motif contributes to:

  • Metabolic stability : CF₃ groups resist oxidative degradation, prolonging half-life .
  • Target affinity : Electron-withdrawing effects enhance π-stacking with hydrophobic enzyme pockets (e.g., Plasmodium dihydroorotate dehydrogenase) .
  • Solubility-lipophilicity balance : LogP values ~4.8 (predicted) enable blood-brain barrier penetration in antimalarial analogs .

Experimental Validation : Replace CF₃ with CH₃ in analogs results in 10-fold lower antimycobacterial activity .

Basic: How is compound purity validated post-synthesis?

Answer:

  • Chromatography : TLC (Rf comparison) and HPLC (≥95% purity) .
  • Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., quinoline C-H δ ~8.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular ions (e.g., m/z 281.15 for C₁₁H₅F₆NO) .

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